4-Demethylpremithramycinone
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C20H16O9 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC 名称 |
(1S,4aR,12aS)-3-acetyl-1,4,4a,6,7,9-hexahydroxy-12,12a-dihydro-1H-tetracene-2,5-dione |
InChI |
InChI=1S/C20H16O9/c1-6(21)12-17(26)15(24)10-4-8-2-7-3-9(22)5-11(23)13(7)16(25)14(8)19(28)20(10,29)18(12)27/h2-3,5,10,15,22-25,27,29H,4H2,1H3/t10-,15-,20+/m0/s1 |
InChI 键 |
DBIXWBXNZRHOIB-KAFSRPFYSA-N |
SMILES |
CC(=O)C1=C(C2(C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)C(C1=O)O)O)O |
手性 SMILES |
CC(=O)C1=C([C@@]2([C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)[C@@H](C1=O)O)O)O |
规范 SMILES |
CC(=O)C1=C(C2(C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)C(C1=O)O)O)O |
产品来源 |
United States |
Biosynthesis Pathway of 4 Demethylpremithramycinone
Native Producer Organisms and Strains
The biosynthesis of 4-demethylpremithramycinone is primarily associated with specific actinomycete bacteria, which are well-known for their ability to produce a wide array of secondary metabolites.
Streptomyces argillaceus
Streptomyces argillaceus, particularly the ATCC 12956 strain, is the original and most well-characterized producer of mithramycin and, consequently, its precursor this compound. nih.govnih.gov This soil-dwelling bacterium harbors the entire genetic machinery required for the synthesis of the complex aureolic acid antibiotic. thieme-connect.com Studies involving this organism have been fundamental in elucidating the mithramycin biosynthetic pathway. nih.gov Inactivation of specific genes in S. argillaceus, such as mtmMI, has led to the accumulation of this compound, confirming its role as a biosynthetic intermediate. nih.gov
Streptomyces antibioticus
While Streptomyces argillaceus is the primary natural producer, Streptomyces antibioticus has been utilized as a host for expressing genes from the mithramycin pathway in research settings. nih.govresearchgate.net This heterologous expression system has been instrumental in functional analysis of the biosynthetic genes and for reconstituting parts of the mithramycin pathway. researchgate.net For instance, studies have used S. antibioticus to investigate the roles of specific enzymes in the biosynthesis process. nih.gov
Genetic Basis of this compound Biosynthesis
The production of this compound is governed by a set of genes organized in a biosynthetic gene cluster (BGC).
Organization of Biosynthetic Gene Clusters (e.g., mtm gene cluster)
The genes responsible for mithramycin biosynthesis, including the formation of this compound, are clustered together in what is known as the mithramycin (mtm) gene cluster. nih.govthieme-connect.com This cluster in S. argillaceus contains 34 genes. nih.govthieme-connect.com The organization of these genes allows for coordinated regulation and expression of the enzymes required for the multistep synthesis of the final product. The core of this cluster contains the genes for the polyketide synthase (PKS) system, along with genes encoding tailoring enzymes such as cyclases, oxygenases, and reductases that modify the initial polyketide chain. nih.govthieme-connect.com
Identification and Characterization of Genes Essential for this compound Assembly
The minimal set of genes required for the synthesis of this compound has been identified through heterologous expression and gene inactivation studies. researchgate.netnih.gov The biosynthesis is initiated by the minimal polyketide synthase (PKS) and involves a series of cyclization and modification steps catalyzed by specific enzymes. nih.gov
| Gene | Encoded Protein | Function in this compound Biosynthesis | Reference |
| mtmPKS (mtmP, mtmK, mtmS) | Minimal Polyketide Synthase | Catalyzes the condensation of one acetyl-CoA and nine malonyl-CoA units to form a linear decaketide. | researchgate.netresearchgate.net |
| mtmQ | Aromatase/Cyclase | Catalyzes the cyclization of the first ring (C7-C12). | researchgate.netnih.gov |
| mtmY | Cyclase | Catalyzes the formation of the second (C5-C14) and third (C3-C16) rings. | researchgate.netnih.gov |
| mtmL | ATP-dependent acyl-CoA ligase | Essential for the formation of the fourth ring (C1-C18). Inactivation leads to the accumulation of a tricyclic intermediate. | researchgate.netnih.gov |
| mtmX | Cyclase | Required, along with MtmL, for the formation of the fourth ring. | researchgate.netnih.gov |
| mtmOII | Oxygenase | Catalyzes an oxygenation step. | researchgate.netnih.gov |
| mtmTI/mtmTII | Reductases | Catalyze a reduction step to yield the final stable tetracyclic intermediate, this compound. | researchgate.netnih.gov |
Polyketide Synthase (PKS) System in Aglycone Formation
The backbone of this compound is a polyketide, synthesized by a type II polyketide synthase (PKS). asm.orgcore.ac.uk This enzymatic complex is responsible for the assembly of the initial carbon chain from simple acyl-CoA precursors. The mithramycin PKS condenses one acetyl-CoA starter unit with nine malonyl-CoA extender units to create a 20-carbon linear polyketide chain. thieme-connect.com This process is catalyzed by the minimal PKS components: the ketosynthase α (KSα, MtmP), ketosynthase β (KSβ, MtmK), and the acyl carrier protein (ACP, MtmS). nih.gov Unlike some other polyketide syntheses, the biosynthesis of the mithramycin aglycone does not involve a ketoreduction step at the polyketide stage. core.ac.uk The folding of this polyketide chain is not dictated by the minimal PKS itself but by subsequent tailoring enzymes, such as cyclases. core.ac.uk
Type II PKS Architecture and Components
The journey to this compound begins with the assembly of a linear polyketide chain by a type II polyketide synthase (PKS). researchgate.netnih.gov This enzymatic machinery, known as the MtmPKS, is a multi-enzyme complex comprising three essential components: MtmP, MtmK, and MtmS. nih.govhbni.ac.in
MtmP (β-ketoacyl synthase α): This component is responsible for the iterative condensation of malonyl-CoA extender units. nih.govhbni.ac.in
MtmK (β-ketoacyl synthase β/Chain Length Factor): MtmK works in conjunction with MtmP to determine the precise length of the growing polyketide chain. nih.govhbni.ac.in
MtmS (Acyl Carrier Protein): The growing polyketide chain is tethered to the acyl carrier protein (ACP) domain of MtmS throughout the elongation process. nih.govhbni.ac.in
Together, these components form the minimal PKS required to initiate the biosynthesis. researchgate.netnih.gov
Initial Condensation and Decaketide Chain Elongation
The biosynthesis is initiated by the condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units. researchgate.net This series of Claisen condensations, catalyzed by the MtmPKS, results in the formation of a 20-carbon linear decaketide. researchgate.netnih.govresearchgate.net This nascent polyketide chain remains bound to the MtmS protein as it undergoes sequential elongation. hbni.ac.in The minimal PKS itself is sufficient to direct the initial C7-C12 cyclization, leading to the formation of the shunt metabolite SEK15 in the absence of subsequent enzymes. nih.gov
Enzymatic Cyclization and Aromatization Steps
Following the formation of the linear decaketide, a series of enzymatic cyclization and aromatization reactions occur to construct the tetracyclic core of this compound. researchgate.netnih.gov These crucial steps are catalyzed by specific cyclase and aromatase enzymes. researchgate.netnih.gov
Role of Cyclase/Aromatase Enzymes
Two key enzymes, MtmQ and MtmY, are responsible for the regioselective cyclization and subsequent aromatization of the polyketide chain. researchgate.netnih.gov
MtmQ: This enzyme functions as an aromatase/cyclase, catalyzing the first ring cyclization. researchgate.netresearchgate.net It possesses two domains and is crucial for establishing the initial aromatic ring. researchgate.net
MtmY: MtmY acts as a cyclase, guiding the formation of the subsequent rings in the polycyclic structure. researchgate.netnih.gov
Sequential Formation of Polycyclic Rings
The construction of the tetracyclic framework proceeds in a stepwise manner, with each cyclization event bringing the molecule closer to its final form. researchgate.netnih.gov
First Ring (C7-C12): The cyclase/aromatase MtmQ catalyzes the initial cyclization between carbons 7 and 12 of the decaketide chain. researchgate.netnih.govnih.gov
Second and Third Rings (C5-C14 and C3-C16): Following the action of MtmQ, the cyclase MtmY facilitates the formation of the second and third rings through C5-C14 and C3-C16 cyclizations. researchgate.netnih.gov The co-expression of mtmPKS, mtmQ, and mtmY leads to the production of the tricyclic intermediate, 2-hydroxy nogalonic acid. researchgate.net
Fourth Ring (C1-C18): The formation of the final, fourth ring is a more complex process requiring the involvement of two additional enzymes, MtmL and MtmX. researchgate.netnih.gov Inactivation of mtmL, which encodes an ATP-dependent acyl-CoA ligase, results in the accumulation of the tricyclic intermediate 2-hydroxy-nogalonic acid, confirming its essential role in the fourth ring closure. researchgate.netnih.govnih.gov MtmX is also required for this final cyclization step. nih.gov
Tailoring Modifications Leading to this compound
Once the tetracyclic core is assembled, a final tailoring step is necessary to yield this compound. This modification is carried out by specific oxygenase enzymes. researchgate.netnih.gov
Oxygenase-Mediated Reactions
The final maturation of the tetracyclic intermediate into this compound involves oxygenation reactions catalyzed by the oxygenase MtmOII. researchgate.netnih.gov Inactivation of the mtmOII gene leads to the accumulation of an unstable intermediate, highlighting its critical role in the pathway. nih.govnih.gov MtmOII acts after the formation of the four rings by MtmL and MtmX. nih.gov Further reduction reactions catalyzed by MtmTI and MtmTII are also involved in generating the stable 4-demethyl-premithramycinone. researchgate.net
| Compound Name |
| This compound |
| Mithramycin |
| Premithramycin B |
| SEK15 |
| 2-hydroxy nogalonic acid |
| Acetyl-CoA |
| Malonyl-CoA |
| Enzyme/Gene | Function |
| MtmP | β-ketoacyl synthase α |
| MtmK | β-ketoacyl synthase β (Chain Length Factor) |
| MtmS | Acyl Carrier Protein |
| MtmQ | Aromatase/Cyclase (First ring cyclization) |
| MtmY | Cyclase (Second and third ring cyclization) |
| MtmL | ATP-dependent acyl-CoA ligase (Fourth ring formation) |
| MtmX | Cyclase (Fourth ring formation) |
| MtmOII | Oxygenase (Tailoring modification) |
| MtmTI | Ketoreductase |
| MtmTII | Ketoreductase |
Reductase Functionality (e.g., MtmTI, MtmTII)
The final steps in the biosynthesis of this compound involve crucial reduction reactions catalyzed by ketoreductases. nih.govresearchgate.net The genes mtmTI and mtmTII are proposed to encode two such ketoreductases. researchgate.net These enzymes are responsible for the reduction of keto groups in the tetracyclic intermediate to generate the stable final aglycon, 4-demethyl-premithramycinone. nih.govresearchgate.netnih.gov
Specifically, MtmTII is suggested to be a 2-oxoacyl-ACP reductase. nih.gov The inactivation of oxygenase MtmOII, which is located upstream of mtmTII, may cause a polar effect that also inactivates the MtmTII ketoreductase. nih.gov This disruption can lead to the formation of shunt products, highlighting the importance of the reduction step in maintaining the correct biosynthetic course. nih.gov It is proposed that after an initial oxidation, reduction by MtmTI and MtmTII is necessary to produce the final stable tetracyclic structure of 4-demethyl-premithramycinone. nih.govresearchgate.net The precise functions and substrate specificities of MtmTI and MtmTII within the pathway continue to be areas of active investigation. nih.gov
Acyl-CoA Ligase Involvement in Ring Closure (e.g., MtmL)
The formation of the fourth ring (ring A) of the tetracyclic core is a critical step that requires the function of an ATP-dependent acyl-CoA ligase, MtmL. nih.govresearchgate.netnih.gov The inactivation of the mtmL gene in Streptomyces argillaceus prevents the formation of the fourth ring and leads to the accumulation of a tricyclic intermediate, 2-hydroxy-nogalonic acid. nih.govresearchgate.netd-nb.info This finding confirms the essential role of MtmL in catalyzing the C1-C18 cyclization. nih.govresearchgate.net
Characterization of Biosynthetic Precursors and Shunt Products
The biosynthesis of this compound proceeds through a series of identifiable intermediates and can be diverted into non-productive shunt pathways if enzymatic steps are blocked or absent.
Linear Decaketide Intermediates
The biosynthesis is initiated by the type II minimal polyketide synthase (PKS) MtmPKS, which catalyzes the condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units. researchgate.netnih.gov This process forms a linear 20-carbon polyketide chain, which is the foundational precursor to the entire aromatic structure. nih.govresearchgate.net This nascent poly-β-ketone chain is highly reactive and must be correctly folded and cyclized by subsequent enzymes to proceed along the productive pathway. nih.govnih.gov
Tricyclic Intermediates (e.g., 2-hydroxy-nogalonic acid)
A key tricyclic intermediate in the pathway is 2-hydroxy-nogalonic acid. researchgate.net This compound accumulates in mutant strains where the mtmL gene, responsible for the fourth ring closure, has been inactivated. nih.govresearchgate.netnih.gov The isolation and characterization of this tricyclic quinone provided definitive evidence for its role as the direct precursor to the tetracyclic structure and confirmed the function of MtmL in the subsequent cyclization step. d-nb.inforesearchgate.net 2-hydroxy-nogalonic acid has also been proposed as an intermediate in the biosynthesis of steffimycin. d-nb.inforesearchgate.net
Spontaneous Cyclization Products (e.g., SEK15)
In the absence of the full suite of tailoring enzymes, the highly reactive linear decaketide can undergo spontaneous cyclization to form shunt products. researchgate.net The most prominent of these is SEK15, a compound that results from the spontaneous cyclization of the decaketide assembled by the minimal PKS. researchgate.netnih.gov The formation of SEK15, which arises from a regioselective C7-C12 aldol (B89426) condensation, occurs when only the minimal PKS genes (mtmP, mtmK, mtmS) are expressed. researchgate.netnih.gov This demonstrates that the minimal PKS itself has a significant influence on the initial folding of the polyketide chain. researchgate.netnih.gov Another minor shunt product, SEK15b, which results from a C9-C14 cyclization, can also be formed. nih.govescholarship.org
Comparative Biosynthesis with Related Polyketides and Secondary Metabolites
The biosynthetic pathway of this compound shares notable similarities and differences with other aromatic polyketides, providing insights into the evolution of these metabolic systems.
Tetracyclines : The biosynthesis of aureolic acids like mithramycin shares a common linear tetracyclic intermediate with tetracyclines. pnas.org The acyl-CoA ligase MtmL, crucial for the fourth ring closure in the this compound pathway, is homologous to OxyH, which performs an analogous function in tetracycline (B611298) biosynthesis. nih.govnih.gov Furthermore, several enzymes in the mithramycin pathway exhibit high homology to their counterparts in the oxytetracycline (B609801) biosynthesis pathway, suggesting a shared evolutionary origin. researchgate.net
Chromomycin (B10761888) A3 : Although chromomycin A3 is a structurally related aureolic acid, its biosynthetic gene cluster shows significant differences in organization compared to that of mithramycin. ijpsonline.comijpsonline.com For instance, in the mithramycin cluster, the genes for the minimal PKS (ketosynthase, chain length factor, and acyl carrier protein) are located together, whereas in the chromomycin A3 cluster, the acyl carrier protein gene is found at a significant distance from the others. ijpsonline.com The gene for the bifunctional cyclase/aromatase is also located differently in the two clusters. ijpsonline.com Interestingly, structural modeling indicates that the ketosynthase α (KSα) domain of mithramycin has a greater structural similarity to that of polyketomycin (a tetracyclic quinone) than to chromomycin A3. ijpsonline.comijpsonline.com
Anthracyclines : A key difference between the biosynthesis of mithramycinone and anthracyclinones (like nogalamycin) lies in the early tailoring steps. core.ac.uk While both are derived from a decaketide precursor, the mithramycin pathway omits the ketoreduction step at the polyketide stage that is characteristic of anthracycline biosynthesis. core.ac.uk This leads to a different first ring cyclization pattern (C9-C14 in the unreduced chain for mithramycin-type compounds versus C7-C12 in the reduced chain for anthracyclines). core.ac.uk
Interactive Data Table: Key Enzymes in this compound Biosynthesis
Below is a summary of the functions of key enzymes discussed in this article.
| Enzyme/Complex | Gene(s) | Function | Role in Pathway |
| Minimal PKS | mtmP, mtmK, mtmS | Polyketide Synthase | Catalyzes the condensation of 1 acetyl-CoA and 9 malonyl-CoA units to form a linear decaketide. nih.govresearchgate.net |
| Aromatase/Cyclase | mtmQ | Aromatase / Cyclase | Catalyzes the cyclization of the first ring (C7-C12). nih.govresearchgate.net |
| Cyclase | mtmY | Cyclase | Catalyzes the formation of the second and third rings (C5-C14; C3-C16). nih.govresearchgate.net |
| Acyl-CoA Ligase | mtmL | Acyl-CoA Ligase | Essential for the formation of the fourth ring (C1-C18) via a proposed Claisen condensation. nih.govnih.gov |
| Cyclase | mtmX | Cyclase | Required, along with MtmL, for the formation of the fourth ring. nih.govresearchgate.net |
| Ketoreductases | mtmTI, mtmTII | Ketoreductases | Catalyze reduction reactions to generate the final stable tetracyclic intermediate. nih.govresearchgate.net |
Relationship to Mithramycin and Premithramycinone (B1215898) Biosynthesis
The assembly of this compound is initiated by the minimal type II polyketide synthase MtmPKS, which catalyzes the condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to form a linear decaketide. nih.govcaister.compreprints.org Following the creation of the polyketide chain, a series of cyclization events are catalyzed by specific enzymes. The cyclase/aromatase MtmQ is responsible for the first ring cyclization (C7-C12). nih.govcaister.comsdsc.edu Subsequently, the cyclase MtmY facilitates the formation of the second and third rings (C5-C14 and C3-C16). nih.govcaister.comsdsc.edu The formation of the fourth and final ring (C1-C18) is a critical step requiring the cooperative action of two enzymes: MtmL, an ATP-dependent acyl-CoA ligase, and MtmX, a cyclase. nih.govcaister.com The essential role of MtmL was confirmed by its inactivation, which led to the accumulation of the tricyclic intermediate, 2-hydroxy-nogalonic acid. nih.govcaister.com
Once the tetracyclic carbon skeleton is formed, final tailoring reactions, including oxygenation by MtmOII and reductions by MtmTI/MtmTII, yield the stable intermediate, this compound. nih.govcaister.comsdsc.edu This compound is the direct precursor to premithramycinone. The conversion is catalyzed by the S-adenosyl-L-methionine-dependent O-methyltransferase MtmMI, which methylates the hydroxyl group at the C-4 position. mdpi.commdpi.com From premithramycinone, the pathway proceeds with glycosylation steps, C-methylation, and finally, an oxidative cleavage of the fourth ring by the enzyme MtmOIV to produce the final tricyclic core of mithramycin. researchgate.netuniovi.esasm.org
| Gene | Enzyme | Function |
|---|---|---|
| mtmPKS | MtmPKS | Minimal Polyketide Synthase; catalyzes the formation of a linear decaketide from one acetyl-CoA and nine malonyl-CoA units. nih.govcaister.compreprints.org |
| mtmQ | MtmQ | Aromatase/Cyclase; catalyzes the cyclization of the first ring (C7-C12). nih.govcaister.comsdsc.edu |
| mtmY | MtmY | Cyclase; catalyzes the formation of the second (C5-C14) and third (C3-C16) rings. nih.govcaister.comsdsc.edu |
| mtmL | MtmL | ATP-dependent acyl-CoA ligase; essential for the formation of the fourth ring. nih.govcaister.com |
| mtmX | MtmX | Cyclase; works with MtmL to form the fourth ring (C1-C18). nih.govcaister.com |
| mtmOII | MtmOII | Oxygenase; catalyzes a final oxygenation step. nih.govcaister.comsdsc.edu |
| mtmTI/mtmTII | MtmTI/MtmTII | Reductases; catalyze final reduction steps to generate the stable tetracyclic intermediate. nih.govcaister.comsdsc.edu |
Parallels with Oleandomycin (B1677203) Biosynthetic Pathways
While mithramycin is an aromatic polyketide (Type II PKS) and oleandomycin is a macrolide (Type I PKS), biosynthetic parallels exist, primarily in the formation of their deoxysugar moieties. uniovi.es Both antibiotics are produced by Streptomyces species and require glycosylation for their activity. nih.govpreprints.org
The most significant parallel is found in the genes responsible for the biosynthesis of sugar precursors. The oleandomycin biosynthetic gene cluster from Streptomyces antibioticus contains the gene oleS, which codes for a dTDP-D-glucose synthase. nih.gov The deduced protein product of oleS shows a high degree of similarity to MtmD from the mithramycin pathway in Streptomyces argillaceus, with 70.2% identity. nih.gov Both MtmD and OleS are involved in the early steps of deoxysugar biosynthesis, converting glucose-1-phosphate into a key nucleotide-activated sugar intermediate. nih.govnih.gov
Furthermore, glycosyltransferases (GTs) from both pathways show sequence similarities. nih.govgenome.jp The mithramycin GTs MtmGI and MtmGII share homology with OleG1 and OleG2 from the oleandomycin pathway. nih.gov This shared enzymatic machinery for sugar synthesis and transfer highlights a conserved strategy for decorating complex natural products. This functional overlap has been exploited in combinatorial biosynthesis, where sugar biosynthesis genes from the oleandomycin cluster have been used to generate novel mithramycin analogues. mdpi.com For instance, the O-methyltransferase OleY, which is involved in L-oleandrose biosynthesis for oleandomycin, has been shown to successfully methylate deoxysugars attached to mithramycin-related compounds. preprints.org
Evolutionary Connections to Tetracyclines, Anthracyclines, and Angucyclines
The biosynthesis of this compound is evolutionarily linked to the formation of other major classes of aromatic polyketides, including tetracyclines, anthracyclines, and angucyclines. These connections are evident through the shared use of Type II PKS systems and homologies between key tailoring enzymes.
The tetracyclic aglycone of mithramycin, premithramycinone, bears a structural resemblance to intermediates in other pathways, such as tetracenomycin C (related to tetracyclines) and nogalamycin (B1679386) (an anthracycline). This structural similarity points to a shared biosynthetic logic. A key evolutionary link is found in the enzymes responsible for the fourth ring cyclization. The mithramycin enzymes MtmL and MtmX are homologs of OxyH (an acyl-CoA ligase) and OxyI (a cyclase), respectively, which are involved in the formation of the fourth ring in tetracycline biosynthesis. preprints.org
Phylogenetic analysis of the ketosynthase alpha subunit (KSα), an essential and conserved component of Type II PKS systems, reveals that the genes for different classes of aromatic polyketides cluster together. Genes involved in the biosynthesis of angucycline antibiotics form a distinct and well-separated clade in these phylogenetic trees. This clustering suggests a common evolutionary ancestor for these diverse biosynthetic pathways.
Genetic and Metabolic Engineering of 4 Demethylpremithramycinone Biosynthesis
Strategies for Pathway Elucidation and Heterologous Reconstitution
The intricate biosynthetic pathway to 4-demethylpremithramycinone has been unraveled through a combination of heterologous expression and systematic gene analysis. researchgate.netnih.gov
Utilization of Streptomyces albus and Streptomyces coelicolor as Host Systems
Streptomyces albus and Streptomyces coelicolor have proven to be effective heterologous hosts for expressing genes from the mithramycin biosynthetic cluster. researchgate.netnih.gov These strains, particularly engineered versions with deleted native secondary metabolite gene clusters, provide a "clean" background, simplifying the detection and analysis of metabolites produced from the introduced genes. nih.govnih.gov For instance, S. albus J1074 and its derivatives are favored for their high success rates in heterologous cluster expression and robust production levels. nih.govmdpi.com Similarly, engineered S. coelicolor strains, with deletions of their endogenous antibiotic pathways, have been developed to enhance the production of heterologous compounds. nih.gov The expression of the mithramycin gene cluster in these hosts has been instrumental in identifying the minimal set of genes required for this compound synthesis and in functionally characterizing the roles of individual enzymes. researchgate.netnih.gov
Cosmid-Based Expression and Cassette Approaches
The initial step in deciphering the this compound pathway involved the heterologous expression of a large DNA fragment, cosmid cosAR7, from the mithramycin producer Streptomyces argillaceus into S. albus. researchgate.netnih.gov The successful production of this compound in this recombinant strain confirmed that cosAR7 contained all the necessary genes for its biosynthesis. researchgate.netnih.gov
To further dissect the pathway, a more granular approach using gene cassettes was employed. researchgate.net Different sets of mithramycin biosynthesis genes were cloned into expression plasmids and introduced into S. albus. researchgate.netresearchgate.net By systematically adding or removing genes and analyzing the resulting metabolites, researchers were able to assign specific functions to individual genes and establish the precise order of biosynthetic steps. researchgate.netresearchgate.net This sequential expression strategy was pivotal in reconstituting the entire biosynthetic pathway for this compound. researchgate.net
Gene Inactivation and Deletion Studies for Functional Assignment
Targeted gene inactivation and deletion have been indispensable tools for assigning function to the genes within the mithramycin cluster and for understanding the biosynthesis of this compound. thieme-connect.comnih.gov
Targeted Knockouts of PKS and Tailoring Enzyme Genes
The biosynthesis of this compound begins with the assembly of a decaketide backbone by a type II minimal polyketide synthase (PKS) encoded by the mtmP, mtmK, and mtmS genes. nih.gov Subsequent modifications are carried out by a series of tailoring enzymes. Gene knockout studies have been crucial in identifying the roles of these enzymes.
For example, inactivation of the mtmL gene, which encodes an ATP-dependent acyl-CoA ligase, was shown to be essential for the formation of the fourth ring of the tetracyclic structure. researchgate.netnih.gov Similarly, the functions of cyclases, aromatases, oxygenases, and ketoreductases have been elucidated through targeted gene deletions. researchgate.netnih.gov Inactivation of the mtmC gene, initially predicted to be a C-methyltransferase, revealed its bifunctional nature, also acting as a 4-ketoreductase in the biosynthesis of the deoxysugar moieties attached to the aglycone. nih.govthieme-connect.com
| Gene | Encoded Protein/Function | Result of Inactivation/Deletion |
| mtmPKS (mtmP, mtmK, mtmS) | Minimal Polyketide Synthase | Abolishes production of the polyketide backbone. Expression of only these genes leads to the accumulation of the shunt product SEK15. researchgate.net |
| mtmQ | Aromatase/Cyclase | Involved in the cyclization of the first ring (C7-C12). researchgate.netnih.gov |
| mtmY | Cyclase | Catalyzes the formation of the second and third rings (C5-C14; C3-C16). researchgate.netnih.gov |
| mtmL | ATP-dependent acyl-CoA ligase | Accumulation of the tricyclic intermediate 2-hydroxy-nogalonic acid, demonstrating its role in fourth ring formation. researchgate.netnih.gov |
| mtmX | Cyclase | Required for the formation of the fourth ring, acting with MtmL. researchgate.netnih.gov |
| mtmOII | Oxygenase | Essential for the production of this compound, acting after MtmL and MtmX. nih.govresearchgate.net |
| mtmTI/TII | Ketoreductases | Involved in the final reduction steps to generate this compound. Co-expression with mtmOII increases production. researchgate.netnih.gov |
| mtmC | Bifunctional 4-ketoreductase and 3-C-methyltransferase | Accumulation of mithramycin intermediates lacking the D-mycarose moiety and containing an unreduced 4-keto group on the D-olivose sugar. thieme-connect.comnih.govresearchgate.net |
Analysis of Accumulated Intermediates in Mutant Strains
A key outcome of gene inactivation studies is the accumulation of biosynthetic intermediates in the mutant strains. The isolation and structural characterization of these accumulated compounds provide direct evidence for the function of the inactivated gene.
For instance, the inactivation of mtmL led to the build-up of the tricyclic compound 2-hydroxy-nogalonic acid, confirming that MtmL is involved in the subsequent cyclization step to form the fourth ring. researchgate.netnih.gov Similarly, when the minimal PKS genes (mtmPKS) were expressed alone, the shunt metabolite SEK15 was produced, which represents a spontaneously cyclized form of the initial decaketide. researchgate.net Analysis of metabolites from a mutant with an inactivated mtmC gene revealed compounds that lacked the D-mycarose sugar and instead had a 4-keto group on the D-olivose sugar, which provided surprising insights into the flexibility of the downstream glycosyltransferases and the bifunctional role of MtmC. nih.gov
Combinatorial Biosynthesis for Novel Aglycone Generation
The detailed understanding of the this compound biosynthetic pathway opens up possibilities for combinatorial biosynthesis to generate novel aglycones and, consequently, new mithramycin analogs ("mithralogs"). thieme-connect.comthieme-connect.com By strategically inactivating or expressing genes from the mithramycin pathway, or by introducing genes from other polyketide biosynthetic pathways, the chemical structure of the aglycone can be modified. thieme-connect.com
For example, inactivating tailoring enzymes involved in the later steps of mithramycin biosynthesis, such as the glycosyltransferases or the oxygenase MtmOIV responsible for ring cleavage, can lead to the accumulation of novel glycosylated tetracyclic compounds or aglycones with modified side chains. thieme-connect.comnih.gov Furthermore, introducing genes from related polyketide pathways, such as those for nogalamycin (B1679386) or tetracenomycin C, into a mithramycin-producing or engineered host strain can result in the creation of hybrid aglycones. thieme-connect.com These strategies have successfully generated a library of mithralogs, some of which exhibit improved antitumor activity and reduced toxicity compared to the parent compound. thieme-connect.comthieme-connect.comresearchgate.net
Exchange of Biosynthetic Gene Modules
The modular nature of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems, which are responsible for the biosynthesis of a vast array of natural products, allows for the generation of novel compounds through the exchange of biosynthetic gene modules. frontiersin.org In the context of this compound, which is a polyketide, this strategy involves swapping specific genes or gene cassettes within its biosynthetic gene cluster (BGC) with those from other pathways to create hybrid PKS systems. nih.govacs.org
One notable example is the swapping of ketoreductase and first-ring cyclase enzymes from the mithramycin PKS cassettes with the aromatase cyclase from the mithramycin biosynthetic pathway. This strategic exchange has been employed to generate 2-hydroxylated analogues of related polyketide-derived compounds. acs.org Such modifications at the aglycone level can significantly alter the biological activity of the final product.
The heterologous expression of different sets of mithramycin biosynthesis genes as cassettes in host organisms like Streptomyces albus has been instrumental in reconstituting the biosynthesis pathway for this compound. researchgate.net This approach not only helps in assigning functions to specific genes but also provides a platform for testing the effects of module swapping on the final product structure. researchgate.net For instance, the inactivation of the mtmL gene, which encodes an ATP-dependent acyl-CoA ligase, led to the accumulation of a tricyclic intermediate, 2-hydroxy-nogalonic acid, thereby confirming the essential role of mtmL in the formation of the fourth ring of this compound. researchgate.netnih.gov
Engineering for Enhanced Production Yields of this compound
Increasing the production yield of this compound is a critical step towards the viable production of mithramycin and its analogs. nih.gov Several metabolic engineering strategies have been employed to achieve this, primarily focusing on increasing the supply of biosynthetic precursors and optimizing the expression of key pathway genes. researchgate.net
A key strategy involves the overexpression of positive regulatory genes within the mithramycin BGC. For example, the overexpression of mtmR, a gene encoding a positive regulator belonging to the Streptomyces antibiotic regulatory protein (SARP) family, in the native producer Streptomyces argillaceus resulted in a significant increase in mithramycin production. nih.govnih.gov This indicates that MtmR acts as a transcriptional activator for the mithramycin biosynthesis genes. nih.gov Conversely, the inactivation of mtmR completely abolished mithramycin biosynthesis. nih.gov
Another approach is to manipulate the expression of other regulatory elements. The gene mtrY, which encodes a PadR-like transcriptional regulator, has been shown to play a dual role as both an activator and a repressor in mithramycin biosynthesis. researchgate.net While not essential, MtrY is required to maintain high levels of mithramycin production. researchgate.net Fine-tuning the expression of such regulators can be a powerful tool for enhancing yields. researchgate.net
Heterologous expression of the entire mithramycin BGC in an engineered host strain is another promising strategy. researchgate.net This can uncouple the production of the desired compound from the complex regulatory networks of the native producer and potentially lead to higher yields.
Precursor Supply Engineering and Metabolic Flux Optimization
The biosynthesis of this compound, like other polyketides, is heavily dependent on the availability of primary metabolites that serve as building blocks. daneshyari.comresearchgate.net Therefore, engineering the precursor supply and optimizing metabolic flux are crucial for enhancing production. researchgate.netnih.gov
The biosynthesis of the polyketide backbone of this compound is initiated by the condensation of one acetyl-CoA and nine malonyl-CoA units. researchgate.net The subsequent glycosylation steps require sugar precursors derived from glucose-1-phosphate. nih.gov Consequently, strategies to increase the intracellular pools of malonyl-CoA and glucose-1-phosphate have been a major focus. nih.govresearchgate.net
Several successful approaches have been demonstrated in S. argillaceus to boost the supply of these precursors: nih.gov
Overexpression of acetyl-CoA carboxylase: Introducing additional copies of the acetyl-CoA carboxylase genes (ovmGIH) from the oviedomycin (B1234142) BGC led to an increased intracellular pool of malonyl-CoA. nih.gov
Overexpression of phosphoglucomutase: Overexpressing the pgm gene from Streptomyces coelicolor increased the availability of glucose-1-phosphate. nih.gov
Inactivation of competing pathways: The inactivation of the glgCa gene (ADP-glucose pyrophosphorylase) and the aftAa gene (acyl-CoA:diacylglycerol acyltransferase) resulted in higher intracellular concentrations of glucose-1-phosphate/glucose-6-phosphate and malonyl-CoA/acetyl-CoA, respectively. nih.gov
Combining these strategies has been shown to have a synergistic effect, leading to the highest reported production levels of mithramycin. nih.gov This highlights the importance of a multi-pronged approach to precursor supply engineering. Redirecting carbon flux away from competing pathways, such as the pentose (B10789219) phosphate (B84403) pathway, has also been shown to enhance the production of other polyketides and serves as a viable strategy for this compound. biorxiv.org
Metabolic flux optimization also involves balancing the expression of pathway genes to prevent the accumulation of toxic intermediates and to minimize metabolic burden on the host cell. nih.gov This can be achieved through the use of dynamic control systems that regulate gene expression in response to cellular conditions. nih.gov
Application of Synthetic Biology Tools for Pathway Design and Assembly
The advent of synthetic biology has provided a powerful toolkit for the rational design and assembly of biosynthetic pathways, offering unprecedented control over the production of natural products like this compound. frontiersin.orgkoreascience.kr These tools enable the construction of novel pathways and the optimization of existing ones with high precision and efficiency. jmb.or.kr
Key synthetic biology tools and strategies applicable to this compound biosynthesis include:
Standardized Genetic Parts: The development of a library of well-characterized genetic parts, such as promoters, ribosome binding sites (RBS), and terminators, allows for the fine-tuning of gene expression levels within the biosynthetic pathway. jmb.or.kr This is crucial for balancing metabolic flux and avoiding the accumulation of bottlenecks.
Pathway Assembly Techniques: Methods like Gibson assembly and Golden Gate cloning facilitate the rapid and seamless assembly of multiple DNA fragments, enabling the construction of entire biosynthetic gene clusters from individual genes or modules. jmb.or.kr This is particularly useful for heterologous expression and for creating hybrid pathways.
CRISPR-Cas9 Genome Editing: CRISPR-Cas9 technology has revolutionized genome engineering, allowing for precise and efficient gene knockouts, insertions, and modifications in a wide range of organisms, including Streptomyces. koreascience.kr This tool can be used to inactivate competing pathways, integrate new genes or pathways into the host chromosome, and modify regulatory elements.
Heterologous Host Engineering: The development of "chassis" strains, which are optimized for the heterologous expression of biosynthetic pathways, is a key aspect of synthetic biology. koreascience.kr These strains are often engineered to have improved precursor supply, reduced byproduct formation, and enhanced tolerance to the final product. Streptomyces albus and Streptomyces coelicolor have been successfully used as heterologous hosts for producing components of the mithramycin pathway. researchgate.netnih.gov
Computational Modeling: In silico tools and metabolic models can be used to predict the effects of genetic modifications on metabolic flux and to identify optimal strategies for pathway engineering. nih.govvt.edu This design-build-test-learn cycle is a hallmark of synthetic biology and can significantly accelerate the development of high-producing strains. jmb.or.kr
By leveraging these synthetic biology tools, researchers can systematically explore the vast chemical space of polyketides and engineer novel pathways for the production of this compound and its analogs with desired properties.
Structural Diversification and Analog Generation in 4 Demethylpremithramycinone Research
Directed Mutagenesis of Biosynthetic Enzymes for Structural Alterations
The generation of structural diversity in 4-demethylpremithramycinone and its downstream derivatives has been significantly advanced by genetic engineering, particularly through the directed mutagenesis of enzymes in the mithramycin biosynthetic gene cluster (mtm). thieme-connect.com Understanding the function of each biosynthetic gene allows for targeted modifications to produce novel aglycones. The biosynthesis of this compound itself requires a minimal set of enzymes including the polyketide synthase (MtmPKS), cyclases (MtmQ, MtmY, MtmL, MtmX), and oxygenases/reductases (MtmOII, MtmTI/TII). researchgate.net
Directed mutagenesis strategies involve either inactivating existing genes or introducing heterologous genes from other polyketide pathways. thieme-connect.com Gene inactivation can lead to the accumulation of modified intermediates. For example, inactivating the mtmW gene, which encodes a ketoreductase responsible for reducing the C3 side chain, results in the accumulation of analogs with shorter, unreduced side chains, such as mithramycin SK (MTM-SK) and mithramycin SA (MTM-SA). thieme-connect.comnih.gov
Another powerful approach is the expression of genes from related biosynthetic pathways in the mithramycin-producing host, Streptomyces argillaceus. The tetracyclic core of premithramycinone (B1215898) is structurally similar to other polyketide antitumor agents like nogalamycin (B1679386) and tetracenomycin C. thieme-connect.comthieme-connect.com By introducing a plasmid containing the ketoreductase gene snoaD and the aromatase gene snoaE from the nogalamycin pathway into S. argillaceus, researchers generated a series of compounds lacking the C8 hydroxyl group, including 8-dehydroxyl-premithramycinone. thieme-connect.com This modification prevents the subsequent attachment of a disaccharide chain at this position. Similarly, expressing the oxygenase tcmH from the tetracenomycin gene cluster in an mtmOII-deficient mutant of S. argillaceus produced a hybrid compound with an altered aglycone structure. thieme-connect.comthieme-connect.com
| Genetic Modification | Enzyme(s) Involved | Resulting Structural Alteration in Aglycone | Example Compound(s) | Reference(s) |
| Gene Inactivation | MtmW (Ketoreductase) | Shorter, unreduced C3 side chain | Mithramycin SK, Mithramycin SA | thieme-connect.comthieme-connect.comnih.gov |
| Heterologous Expression | snoaD (Ketoreductase), snoaE (Aromatase) | Removal of C8-hydroxyl group | 8-Dehydroxyl-premithramycinone | thieme-connect.comthieme-connect.com |
| Heterologous Expression in Mutant | tcmH (Oxygenase) in mtmOII mutant | Altered aglycone core | Premithramycinone H | thieme-connect.comthieme-connect.com |
Chemoenzymatic Approaches for Novel Derivative Synthesis
Chemoenzymatic synthesis combines the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis to create novel compounds that are difficult to produce by either method alone. This approach is particularly valuable for complex molecules like this compound, where the numerous functional groups challenge purely chemical modifications.
One key chemoenzymatic strategy involves using enzymes for regioselective modifications that are chemically challenging. For instance, lipase-based biocatalysis has been successfully employed to achieve selective acylation of hydroxyl groups on the aureolic acid scaffold, leading to new mithramycin analogs. thieme-connect.comresearchgate.net This enzymatic precision allows for the modification of a specific hydroxyl group while leaving others untouched, a task that would require extensive use of protecting groups in traditional chemical synthesis.
Another chemoenzymatic route involves the chemical synthesis of a precursor molecule which is then subjected to enzymatic transformation. A biosynthetic analog, mithramycin SA, which possesses a terminal carboxylic acid on its C3-side chain, can be generated through fermentation. This carboxylic acid then serves as a chemical handle for further derivatization. Using standard peptide coupling reactions, a variety of amines can be attached to this side chain, creating a library of new amide derivatives. nih.govnih.gov This combined biosynthetic and chemical approach effectively transforms a less active analog into a range of potentially more potent molecules. nih.gov
Semi-synthetic Methods for Core Structure Modification
The semi-synthetic modification of the this compound core is inherently difficult due to the molecule's high degree of functionalization. thieme-connect.com Direct chemical alteration often lacks selectivity and can lead to a mixture of products or degradation of the core structure. Consequently, most successful semi-synthetic strategies have focused on modifying biosynthetic intermediates or analogs that possess unique chemical functionalities amenable to selective reactions.
A prime example is the modification of mithramycin SA (MTM-SA). MTM-SA is a biosynthetic analog produced by a mutant S. argillaceus strain in which the mtmW gene is inactivated. nih.gov This results in an analog with a two-carbon side chain at the C3 position terminating in a carboxylic acid. This carboxylic acid is not present in the parent compound and provides a unique chemical handle for semi-synthesis. nih.govnih.gov Researchers have exploited this functional group to create a variety of amide derivatives by reacting MTM-SA with different primary amines. thieme-connect.comnih.gov This approach circumvents the difficulty of directly modifying the core by starting with a biosynthetic precursor that is "pre-activated" for chemical derivatization. This strategy successfully transformed the biologically less active MTM-SA into new analogs with significantly improved anticancer activity. nih.gov
More recent efforts have involved creating mithramycin 20-oximes and linking amino acids such as phenylalanine and tryptophan to the C3-side chain of MTM-SA, further expanding the library of semi-synthetic analogs with modulated biological activities. core.ac.uknih.govcsic.es
Structure-Activity Relationship Studies at the Molecular Level
Understanding the relationship between the structure of this compound-derived aglycones and their biological activity is crucial for designing more effective and less toxic therapeutics. By generating a diverse set of analogs through the methods described above and evaluating their biological effects, researchers can decipher the role of specific functional groups.
Modifications to the aglycone of mithramycin, which originates from the this compound scaffold, have profound effects on its molecular interactions and biological activity. Early studies established that the tricyclic core is essential for activity. thieme-connect.com
The side chains of the aglycone are critical for its interaction with its molecular target, GC-rich DNA. nih.gov The analog MTM-SK, which has a modified C3 side chain, demonstrated the same DNA binding specificity as the parent mithramycin, although with a lower affinity. thieme-connect.com In contrast, the related analog MTM-SA, which has a negatively charged carboxylic acid on its side chain, shows poor activity, presumably due to electrostatic repulsion with the negatively charged DNA phosphate (B84403) backbone. thieme-connect.com However, when this carboxylic acid is neutralized through semi-synthetic amidation, the resulting analogs can regain potent anticancer activity. nih.gov
The substitution pattern on the aromatic core is also vital. The generation of 8-dehydroxyl-premithramycinone via heterologous gene expression resulted in compounds that could not be glycosylated with the disaccharide chain normally found at that position. thieme-connect.com This highlights the C8-hydroxyl group's essential role as a point of attachment for glycosyltransferases. Interestingly, a hybrid analog with an altered core structure that prevented glycosylation still exhibited anticancer activity, indicating that the aglycone itself contributes to cytotoxicity. thieme-connect.comthieme-connect.com These findings demonstrate that targeted modifications to the aglycone can fine-tune the molecule's properties, from its ability to be glycosylated to its direct interaction with DNA, ultimately influencing its therapeutic potential. core.ac.uk
| Aglycone Modification | Resulting Compound/Class | Impact on Properties/Molecular Interactions | Reference(s) |
| Removal of C8-hydroxyl group | 8-Dehydroxyl-premithramycinone | Prevents attachment of the disaccharide sugar chain. | thieme-connect.com |
| Shortened, unreduced C3 side chain | Mithramycin SK (MTM-SK) | Retains DNA binding specificity but with lower affinity; shows high antitumor activity. | thieme-connect.com |
| Shortened C3 side chain with terminal carboxylic acid | Mithramycin SA (MTM-SA) | Poor biological activity, likely due to repulsion with DNA phosphate backbone. | thieme-connect.comnih.gov |
| Amidation of MTM-SA's C3 side chain | MTM-SA-amides | Restores and can enhance anticancer activity by neutralizing the negative charge. | nih.govnih.gov |
| Altered core structure via heterologous oxygenase | Premithramycinone H | Prevents glycosylation but retains anticancer activity, indicating the aglycone is independently active. | thieme-connect.comthieme-connect.com |
Advanced Analytical and Spectroscopic Methodologies in 4 Demethylpremithramycinone Research
High-Performance Liquid Chromatography (HPLC) for Biosynthetic Pathway Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for profiling the metabolic output of both wild-type and genetically engineered Streptomyces strains. It allows for the separation and quantification of various intermediates and final products in the mithramycin biosynthetic pathway, including 4-demethylpremithramycinone.
Researchers utilize reversed-phase HPLC, often coupled with a photodiode array (PDA) detector, to analyze crude extracts from fermentation broths. The characteristic UV-Vis absorbance spectrum of the aureolic acid chromophore, typically monitored around 410-420 nm, is used to specifically detect mithramycin and its analogues. rsc.orgnih.gov By comparing the retention times and spectral data of peaks from mutant strains against authentic standards, scientists can identify accumulated intermediates or shunt products, thereby deducing the function of inactivated genes. rsc.orgnih.gov
For instance, in studies involving heterologous expression of a metagenome-derived aureolic acid gene cluster in Streptomyces albus, HPLC analysis of culture extracts revealed a complex mixture of metabolites. rsc.org Specific peaks corresponding to known and novel compounds were identified based on their retention times; this compound was detected with a retention time of 7.3 minutes under the experimental conditions. rsc.org Similarly, analysis of S. argillaceus mutants has been used to monitor the production of various mithramycin analogues like MTM SK and MTM SDK, confirming the impact of genetic modifications on the final metabolic profile. nih.gov
| Compound | Retention Time (min) | Detection Wavelength (nm) | Reference |
| This compound | 7.3 | 420 | rsc.org |
| Premithramycinone (B1215898) | 9.8 | 420 | rsc.org |
| Metathramycin | 9.4 | 420 | rsc.org |
| Premetathramycin | 13.0 | 420 | rsc.org |
| Mithramycin SK | Not Specified | ~410 | nih.gov |
| Mithramycin SDK | Not Specified | ~410 | nih.gov |
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Intermediates Identification
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the precise elemental composition of biosynthetic intermediates. This technique provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas to unknown compounds isolated from mutant strains. nih.gov
When a gene in the mithramycin pathway is inactivated, the substrate for the corresponding enzyme or a subsequent shunt product may accumulate. researchgate.net After purification, these compounds are subjected to HR-ESI-MS analysis. For example, inactivation of the mtmL gene in S. argillaceus led to the accumulation of two new metabolites. nih.gov HR-ESI-MS analysis determined the molecular formula of the major shunt product to be C₂₀H₁₆O₈ based on an observed [M+H]⁺ ion at m/z 385.0936 (calculated: 385.0918). nih.govresearchgate.net A second compound was assigned the formula C₂₀H₁₄O₉ from its [M+H]⁺ ion at m/z 399.0710 (calculated: 399.0711). nih.govresearchgate.net These data were crucial for identifying the compounds as the known shunt product SEK15 and the tricyclic intermediate 2-hydroxy nogalonic acid, respectively. nih.gov
In another study, analysis of an MtmOII mutant strain by HPLC coupled to MS (HPLC-MS) identified a major product with a deprotonated molecular ion [M-H]⁻ at m/z 451, corresponding to a molecular weight of 452 g/mol . nih.gov This information was the first step in identifying the novel shunt product, premithramycinone G. nih.gov Tandem MS (MS/MS) can further provide structural information through fragmentation analysis, helping to piece together the structure of these complex molecules. rsc.org
| Accumulated Intermediate/Shunt Product | Producing Strain | Ionization Mode | Calculated m/z | Observed m/z | Deduced Formula | Reference |
| SEK15 | S. argillaceus ΔL | [M+H]⁺ | 385.0918 | 385.0936 | C₂₀H₁₆O₈ | nih.govresearchgate.net |
| 2-Hydroxy Nogalonic Acid | S. argillaceus ΔL | [M+H]⁺ | 399.0711 | 399.0710 | C₂₀H₁₄O₉ | nih.govresearchgate.net |
| Premithramycinone G | S. argillaceus M7OII | [M-H]⁻ | 451 | 451 | C₂₃H₂₀O₁₀ | nih.gov |
| Premetathramycin | S. albus::MMY | [M-H]⁻ | 975.3867 | 975.3848 | C₄₈H₆₄O₂₁ | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Biosynthetic Products
While HR-ESI-MS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete three-dimensional structure of biosynthetic products, including the connectivity and stereochemistry of atoms. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is employed to solve the structures of purified intermediates. nih.govnih.gov
The structural elucidation of premithramycinone G, accumulated by an MtmOII mutant, was achieved through extensive NMR analysis. nih.gov The ¹H and ¹³C NMR data revealed the presence of 23 carbon atoms, three more than the typical decaketide-derived aglycon of mithramycin, suggesting it was a dodecaketide-derived compound. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) experiments were essential for establishing the connectivity between protons and carbons, ultimately defining the tetracyclic structure of this novel shunt product. nih.gov
Similarly, when genes involved in deoxysugar biosynthesis were inactivated, the structures of the resulting accumulated compounds were determined by NMR and mass spectroscopy. nih.gov These analyses confirmed a tetracyclic premithramycin-type aglycon but revealed alterations in the attached sugar moieties, providing insights into the glycosylation steps of the pathway. nih.gov The final structural confirmation of novel mithramycin analogues, such as those generated through combinatorial biosynthesis, relies on the comprehensive data obtained from various NMR experiments. nih.gov
| Compound | Key NMR Technique(s) | Purpose | Reference |
| Premithramycinone G | ¹H, ¹³C, HMBC | Full structure elucidation, determination of dodecaketide origin | nih.gov |
| Ketopremithramycins | ¹H, ¹³C, HSQC | Characterization of aglycon and altered sugar moieties | nih.gov |
| Demycarosyl-3D-β-d-digitoxosyl-mithramycin | H,H-COSY, TOCSY, HMBC | Analysis of spin systems for each sugar, establishment of sugar-aglycone connections | nih.gov |
| iso-Mithramycin | ¹H NMR | Identification as a C2 epimer of mithramycin based on C2-H coupling constant | nih.gov |
Spectrophotometric Analysis in Enzyme Activity and Pathway Monitoring
UV-Visible spectrophotometry provides a direct and continuous method for monitoring enzymatic reactions and quantifying products in the this compound biosynthetic pathway. This technique is particularly useful for characterizing enzymes that utilize cofactors like NAD(P)H, whose oxidation or reduction can be followed by a change in absorbance at 340 nm. asm.org
The activity of MtmOIV, a key monooxygenase that catalyzes the oxidative cleavage of the fourth ring of premithramycin B, was monitored spectrophotometrically by measuring the rate of NADPH consumption at 340 nm. asm.org This assay allowed for the determination of crucial enzyme kinetic parameters. The Michaelis-Menten constant (Kₘ) for the substrates NADPH and premithramycin B were determined to be 269.2 µM and 23.3 µM, respectively, with a maximal velocity (Vₘₐₓ) of 12.1 nmol min⁻¹ mg protein⁻¹. asm.org
Spectrophotometry is also used to quantify the concentration of the final products. Mithramycin and its analogues possess a distinct chromophore that absorbs light in the visible range. oup.com The concentration of mithramycin can be estimated by measuring its absorbance at approximately 400-410 nm, using a known molar extinction coefficient (e.g., 10,000 M⁻¹ cm⁻¹ at 400 nm for mithramycin). oup.comdovepress.com Furthermore, changes in the absorbance or fluorescence spectra upon binding to DNA or metal ions can be used to study these interactions, which are critical for the biological activity of the final compounds. csic.es For example, DNA binding of a mithramycin analogue was measured by fluorescence titration, monitoring emission at 548 nm after excitation at 410 nm. csic.es
| Enzyme/Compound | Analytical Method | Parameter Measured | Wavelength (nm) | Finding | Reference |
| MtmOIV | UV-Vis Spectrophotometry | NADPH Oxidation | 340 | Kₘ (NADPH) = 269.2 µM; Kₘ (Premithramycin B) = 23.3 µM | asm.org |
| Mithramycin | UV-Vis Spectrophotometry | Concentration | 400 | ε = 10,000 M⁻¹ cm⁻¹ | oup.com |
| Mithramycin Analogue (DIG-MSK) | Fluorescence Spectroscopy | DNA Binding | Ex: 410, Em: 548 | Measured drug-DNA interaction via fluorescence titration | csic.es |
| RIFMO (analogue to MtmOIV) | UV-Vis Spectrophotometry | Substrate Binding | 525 | Kᴅ (RIF) = 13 µM | mst.edu |
Mechanistic Enzymology of 4 Demethylpremithramycinone Biosynthesis
Detailed Catalytic Mechanisms of Polyketide Synthase Subunits
The journey to 4-demethylpremithramycinone commences with the formation of a linear decaketide by the minimal type II polyketide synthase (PKS), MtmPKS. researchgate.netd-nb.infonih.gov This enzymatic complex is composed of several key subunits that work in concert to construct the polyketide backbone. nih.gov
The core components of a minimal type II PKS system include:
Ketosynthase (KS): This subunit, also known as KSα, is responsible for catalyzing the Claisen-like condensation reactions that extend the polyketide chain. mdpi.com It anchors the growing chain, allowing the acyl carrier protein to be reloaded. mdpi.com
Chain Length Factor (CLF): Also referred to as KSβ, the CLF forms a heterodimer with the KS and plays a crucial role in determining the length of the polyketide chain. mdpi.com It also facilitates the decarboxylation of malonyl-CoA. mdpi.com
Acyl Carrier Protein (ACP): The ACP is a vital component that shuttles the starter and extender units during polyketide synthesis. mdpi.com It must be post-translationally modified by a phosphopantetheine transferase to become active. mdpi.com
The biosynthesis is initiated when an acyltransferase (AT) domain loads a starter unit, typically acetyl-CoA, and extender units, primarily malonyl-CoA, onto the ACP. nih.govrsc.org The KS then iteratively catalyzes the condensation of these units, elongating the carbon chain. nih.gov In the case of this compound, the MtmPKS catalyzes the condensation of one acetyl-CoA unit with nine malonyl-CoA units to produce a 20-carbon linear decaketide. researchgate.net In the absence of subsequent enzymes, this unstable polyketide can spontaneously cyclize to form the shunt product SEK15. nih.govresearchgate.net
| PKS Subunit | Function | Reference |
| Ketosynthase (KS/KSα) | Catalyzes Claisen condensation for chain elongation. | mdpi.com |
| Chain Length Factor (CLF/KSβ) | Determines polyketide chain length and decarboxylates malonyl-CoA. | mdpi.com |
| Acyl Carrier Protein (ACP) | Shuttles starter and extender units. | mdpi.com |
| Acyltransferase (AT) | Loads starter and extender units onto the ACP. | nih.govrsc.org |
Biochemical Characterization of Cyclase and Aromatase Enzymes
Following the synthesis of the linear decaketide by MtmPKS, a series of cyclization and aromatization reactions are catalyzed by specific enzymes to form the characteristic four-ring structure of this compound. d-nb.infonih.gov
The key enzymes involved in this process are:
MtmQ: This enzyme functions as a cyclase/aromatase. It catalyzes the first C7-C12 cyclization, forming the initial ring of the polyketide core. researchgate.netd-nb.infonih.gov
MtmY: Acting as a cyclase, MtmY is responsible for the subsequent cyclizations, forming the second (C5-C14) and third (C3-C16) rings. researchgate.netd-nb.infonih.gov Inactivation of mtmL leads to the accumulation of the tricyclic intermediate 2-hydroxy-nogalonic acid, highlighting the sequential nature of these reactions. researchgate.netnih.gov
MtmL and MtmX: The formation of the fourth and final ring (C1-C18) requires the action of both MtmL, an ATP-dependent acyl-CoA ligase, and MtmX. researchgate.netd-nb.infonih.gov The inactivation of mtmL has been shown to halt the biosynthesis at the tricyclic intermediate stage, confirming its essential role in the final cyclization. nih.gov
The order of these enzymatic reactions is critical for the correct assembly of the tetracyclic core. researchgate.net The bifunctional nature of enzymes like MtmQ, which possesses both cyclase and aromatase activity, is a common feature in type II PKS pathways. ijpsonline.com
| Enzyme | Function | Cyclization Pattern | Reference |
| MtmQ | Cyclase/Aromatase | First ring (C7-C12) | researchgate.netd-nb.infonih.gov |
| MtmY | Cyclase | Second ring (C5-C14) and third ring (C3-C16) | researchgate.netd-nb.infonih.gov |
| MtmL | ATP-dependent acyl-CoA ligase | Fourth ring (C1-C18) | researchgate.netd-nb.infonih.gov |
| MtmX | Cyclase | Fourth ring (C1-C18) | researchgate.netd-nb.infonih.gov |
Elucidation of Oxygenase and Reductase Reaction Cycles
Once the tetracyclic framework is established, further modifications are introduced by oxygenase and reductase enzymes to yield this compound. d-nb.info These tailoring enzymes are crucial for achieving the final, stable structure of the intermediate. acs.org
The key tailoring enzymes include:
MtmOII: This oxygenase catalyzes a critical oxygenation step in the pathway. d-nb.info
MtmTI and MtmTII: These putative ketoreductases are responsible for reduction reactions that modify the polyketide backbone. d-nb.inforesearchgate.net
The biosynthesis of the closely related compound mithramycin involves a Baeyer-Villiger monooxygenase, MtmOIV, which catalyzes an oxidative C-C bond cleavage. rsc.orgnih.govacs.org MtmOIV is an FAD- and NADPH-dependent enzyme that converts premithramycin B into mithramycin DK. acs.org The catalytic cycle of such flavoprotein monooxygenases typically involves the formation of a C4a-peroxyflavin intermediate. acs.orgacs.org While MtmOIV acts later in the mithramycin pathway, the oxygenase MtmOII in the this compound pathway likely follows a similar mechanistic principle, utilizing molecular oxygen to introduce hydroxyl groups or perform other oxidative transformations. d-nb.infoacs.org
Reductases, like MtmTI and MtmTII, typically utilize cofactors such as NADPH to deliver hydride ions for the reduction of keto groups to hydroxyl groups. nih.gov The precise sequence and interplay of these oxygenation and reduction steps are vital for producing the final, stable tetracyclic intermediate, this compound. d-nb.info
Substrate Specificity and Promiscuity of Biosynthetic Enzymes
The enzymes involved in the biosynthesis of mithramycin and its precursors exhibit a degree of substrate promiscuity, which has been exploited for the generation of novel analogs. researchgate.netasm.org This flexibility is particularly evident in the post-PKS tailoring enzymes, including glycosyltransferases and oxygenases. researchgate.netnih.gov
For instance, studies on the glycosyltransferases in the mithramycin pathway have revealed their ability to accept alternative sugar and aglycone substrates. researchgate.netnih.gov This promiscuity allows for the creation of new glycoforms of the parent compound with potentially altered biological activities. researchgate.net
The substrate specificity of the core PKS can also be a target for engineering. While the minimal PKS is responsible for producing the decaketide backbone, alterations in its subunits could potentially lead to the synthesis of varied polyketide chains. However, the intricate protein-protein interactions within the PKS complex can make such modifications challenging.
In the later stages of mithramycin biosynthesis, the enzymes MtmOIV and MtmW demonstrate a strict, sequential activity, with MtmOIV first oxidizing the fourth ring of premithramycin B, followed by the reduction of the resulting side chain by MtmW. nih.gov This suggests a high degree of substrate specificity and a potential physical interaction between these two enzymes to channel the unstable intermediate. nih.gov
Protein Engineering for Functional and Structural Insights into Biosynthetic Enzymes
Protein engineering has emerged as a powerful tool for elucidating the structure-function relationships of biosynthetic enzymes and for generating novel natural product analogs. nih.govmdpi.com Techniques such as rational design and directed evolution are employed to modify enzyme properties. mdpi.com
Rational design, which relies on detailed structural and mechanistic information, has been used to probe the active sites of enzymes like the Baeyer-Villiger monooxygenase MtmOIV. acs.org By creating specific mutations, researchers have been able to identify key residues involved in substrate binding and catalysis. acs.org
Directed evolution, a process that mimics natural selection, offers a way to alter enzyme function without prior knowledge of its structure. mdpi.comnih.gov This approach has been used to expand the substrate promiscuity of glycosyltransferases, enabling the production of new mithramycin analogs with different sugar moieties. nih.govnih.gov
Structural biology has also provided significant insights. The crystal structure of MtmOIV, both alone and in complex with its substrate, has revealed the architecture of its active site and suggested a catalytic mechanism. acs.orgnoinajlab.com Similarly, the crystal structures of MtmC, a bifunctional ketoreductase-methyltransferase, have shed light on its dual catalytic functions and the conformational changes required to switch between them. researchgate.net Computational methods like AlphaFold2 are also being used to predict protein structures and guide engineering efforts. nih.gov These approaches not only enhance our understanding of the biosynthetic pathway but also pave the way for the combinatorial biosynthesis of new and improved therapeutic agents. nih.gov
Role of 4 Demethylpremithramycinone As a Central Branch Point in Natural Product Pathways
Divergent Biosynthetic Routes Originating from 4-Demethylpremithramycinone
The biosynthesis of this compound begins with the formation of a linear decaketide by the minimal polyketide synthase MtmPKS. researchgate.netnih.gov A series of cyclization and oxygenation reactions, catalyzed by enzymes such as MtmQ, MtmY, MtmL, MtmX, MtmOII, MtmTI, and MtmTII, then generate the stable tetracyclic intermediate. researchgate.netnih.govresearchgate.net
Once formed, this compound serves as the substrate for a cascade of tailoring reactions. The primary branch from this central intermediate is initiated by methylation. The O-methyltransferase MtmMI catalyzes the methylation of the hydroxyl group at the C-4 position to yield premithramycinone (B1215898). researchgate.netd-nb.info This step is crucial as premithramycinone is the last non-glycosylated intermediate in the biosynthesis of mithramycin and a common ancestor to other aureolic acid antibiotics. researchgate.net
From premithramycinone, the pathway further diverges, primarily through a series of glycosylation events. These modifications, involving the attachment of various deoxysugars, lead to the formation of a diverse array of glycosylated tetracyclic intermediates, such as premithramycin A1, A2, and A3. nih.govacs.orgasm.org For instance, the glycosyltransferase MtmGIV initiates the glycosylation cascade by attaching a D-olivose moiety to premithramycinone. nih.gov
Further complexity is introduced by C-methylation. The methyltransferase MtmMII introduces a methyl group at the C-9 position. thieme-connect.comresearchgate.net This C-methylation can occur at different stages of glycosylation, leading to a variety of methylated and glycosylated intermediates. nih.gov Ultimately, a key oxidative cleavage of the fourth ring of these tetracyclic precursors by the oxygenase MtmOIV generates the characteristic tricyclic aglycone of mature aureolic acids like mithramycin. thieme-connect.comasm.org
The exploration of these pathways through combinatorial biosynthesis, involving the inactivation or heterologous expression of tailoring enzymes, has led to the generation of novel "mithralogs." rsc.orgthieme-connect.com For example, expressing the C-glycosyltransferase UrdGT2 in a mithramycin producer mutant resulted in novel C-glycosylated premithramycinone derivatives. acs.org These studies highlight the remarkable flexibility of the biosynthetic machinery and the potential for generating new bioactive compounds by manipulating the divergent routes from this compound.
Interplay with Downstream Glycosylation and Methylation Events Leading to Mature Polyketides
The journey from this compound to mature polyketides like mithramycin is a highly orchestrated process involving a precise sequence of methylation and glycosylation events. nih.govresearchgate.net These post-PKS (Polyketide Synthase) modifications are critical for the biological activity of the final compounds. asm.orgnih.gov
The first key modification is the O-methylation at the 4-hydroxyl group by the enzyme MtmMI, converting this compound to premithramycinone. researchgate.netd-nb.inforesearchgate.net This step is a prerequisite for the subsequent attachment of sugar moieties. nih.gov
Following this initial methylation, a complex series of glycosylation steps occur. The assembly of the characteristic trisaccharide and disaccharide chains of mithramycin involves multiple glycosyltransferases (MtmGI, MtmGII, MtmGIII, MtmGIV). nih.govasm.orgnih.gov MtmGIV is responsible for attaching the first sugar, D-olivose, to the aglycone. nih.gov The biosynthesis of the sugar units themselves is also a complex process, with enzymes like the bifunctional ketoreductase-methyltransferase MtmC playing a key role in generating the necessary TDP-activated sugar precursors. nih.gov
C-methylation, catalyzed by MtmMII at the C-9 position, adds another layer of complexity. thieme-connect.comresearchgate.net This modification typically occurs after the trisaccharide chain has been assembled, but can also happen at earlier glycosylation stages, demonstrating the substrate flexibility of the enzyme. nih.govresearchgate.net
The final maturation steps involve the oxidative cleavage of the fourth ring of the fully glycosylated tetracyclic intermediate, premithramycin B, by the monooxygenase MtmOIV. thieme-connect.comasm.org This reaction is crucial, as it converts the biologically inactive tetracyclic precursor into the active tricyclic structure of mithramycin. thieme-connect.com
The table below summarizes the key downstream modifications of this compound and the resulting intermediates in the mithramycin biosynthetic pathway.
| Precursor Compound | Enzyme(s) | Modification | Product Compound |
| This compound | MtmMI | O-methylation at C-4 | Premithramycinone researchgate.netd-nb.info |
| Premithramycinone | MtmGIV | Glycosylation (D-olivose) | Premithramycin A1 nih.govnih.gov |
| Premithramycin A1 | MtmGIII | Glycosylation (D-oliose) | 9-demethyl-premithramycin A2 thieme-connect.com |
| 9-demethyl-premithramycin A2 | MtmC/MtmGIV | Glycosylation (D-mycarose) | 9-demethyl-premithramycin A3 thieme-connect.com |
| 9-demethyl-premithramycin A3 | MtmMII | C-methylation at C-9 | Premithramycin A3 nih.govthieme-connect.com |
| Premithramycin A3 | MtmGI, MtmGII | Glycosylation (D-olivose-D-olivose) | Premithramycin B nih.govasm.org |
| Premithramycin B | MtmOIV | Oxidative ring cleavage | Mithramycin thieme-connect.comasm.org |
Evolutionary Significance in the Development of Diverse Polyketide Scaffolds
The existence of central branch point intermediates like this compound is of significant evolutionary importance for the generation of chemical diversity in natural products. The modular nature of polyketide biosynthesis, combined with the promiscuity of tailoring enzymes, allows for the evolution of new biosynthetic pathways and, consequently, new bioactive molecules. nih.govnih.gov
The aureolic acid biosynthetic pathway serves as a prime example of this evolutionary strategy. The core scaffold, this compound, provides a stable platform upon which a variety of modifications can be "tested" through genetic mutation and horizontal gene transfer. nih.gov The recruitment and evolution of different tailoring enzymes, such as methyltransferases and glycosyltransferases, acting on this common intermediate have led to the diversification of the aureolic acid family, which includes compounds like mithramycin, chromomycin (B10761888) A3, and olivomycin (B1226810) A. researchgate.netrsc.org
The ability of tailoring enzymes from different biosynthetic pathways to act on non-native substrates further underscores the evolutionary potential. For instance, the successful generation of hybrid polyketides by introducing genes from other polyketide pathways into the mithramycin producer demonstrates how nature can "mix and match" catalytic components to create novel structures. acs.orgthieme-connect.com This combinatorial approach, driven by evolutionary pressures, allows bacteria to produce a vast arsenal (B13267) of secondary metabolites to adapt to their environment and compete with other microorganisms. nih.gov
The structural complexity and diversity generated from a single precursor like this compound highlight a key principle in the evolution of secondary metabolism: the development of versatile and adaptable biosynthetic pathways that can be readily modified to produce a wide range of compounds with diverse biological activities. nih.govmdpi.com
Future Research Perspectives and Potential Translational Applications of 4 Demethylpremithramycinone Studies
Discovery of Novel Bioactive Analogs via Advanced Biosynthetic Pathway Engineering
The established biosynthetic pathway to mithramycin, which proceeds through 4-demethylpremithramycinone, presents numerous opportunities for targeted genetic manipulation to create novel analogs, often referred to as "mithralogs". thieme-connect.comcsic.es These efforts aim to expand the chemical diversity of the mithramycin scaffold, potentially leading to compounds with improved pharmacological profiles. csic.esnih.gov Combinatorial biosynthesis, which involves altering the genetic makeup of the producing organism, is a primary strategy. thieme-connect.com
Key engineering strategies that leverage this compound's pathway include:
Gene Inactivation: Deleting or disrupting specific genes in the mithramycin cluster can lead to the accumulation of modified intermediates. For example, inactivating the mtmW gene, which is responsible for a ketoreduction step in the final side-chain formation, results in analogs with unreduced and altered side chains, some of which show significantly higher antitumor activity than the parent compound. thieme-connect.com Similarly, inactivation of the mtmC gene, involved in deoxysugar biosynthesis, can produce derivatives lacking certain sugar moieties and possessing an unexpected keto group. nih.govthieme-connect.com
Heterologous Gene Expression: Introducing genes from other polyketide biosynthetic pathways into the mithramycin producer can modify the this compound core. Expressing the ketoreductase snoaD and aromatase snoaE from the nogalamycin (B1679386) pathway in S. argillaceus generated analogs lacking the C8 hydroxyl group. thieme-connect.comthieme-connect.com
Glycosylation Engineering: The sugar chains attached to the polyketide core are critical for bioactivity. Modifying the deoxysugar biosynthetic pathways or expressing heterologous glycosyltransferases can create derivatives with altered glycosylation patterns. thieme-connect.comresearchgate.net This can influence the compound's interaction with its biological targets.
| Engineering Strategy | Targeted Genes/Enzymes | Description of Resulting Modification | Reference |
|---|---|---|---|
| Gene Inactivation | mtmW (Ketoreductase) | Generates analogs with unreduced and shorter carbon side chains at C3. | thieme-connect.com |
| Gene Inactivation | mtmC (Methyltransferase/Ketoreductase) | Produces compounds lacking the D-mycarose sugar and containing a 4-ketosugar moiety. | nih.govthieme-connect.com |
| Heterologous Gene Expression | snoaD, snoaE (Ketoreductase, Aromatase) | Creates derivatives with a modified aglycone, such as lacking the C8 hydroxyl group. | thieme-connect.comthieme-connect.com |
| Glycosylation Engineering | Glycosyltransferases (e.g., mtmGIII, mtmGIV) | Alters the structure and composition of the di- and trisaccharide chains attached to the core. | nih.govthieme-connect.com |
Optimization of Production Strategies for this compound and its Derivatives
A significant bottleneck in the translational application of this compound-derived compounds is the low production yield in both native and engineered strains. nih.govresearchgate.net Therefore, optimizing production strategies is a critical area of future research. This involves a multi-pronged approach combining metabolic engineering with fermentation process optimization. nih.govnih.gov
Systematic optimization techniques can be applied to enhance yields:
Host and Pathway Engineering: The use of heterologous hosts, such as Streptomyces coelicolor or Streptomyces albus, provides an optimized chassis for production, removing the complex native regulatory circuits of the original producer. csic.esresearchgate.net Further engineering can focus on increasing the supply of biosynthetic precursors like acetyl-CoA and malonyl-CoA. nih.gov
Fermentation Medium Optimization: The composition of the culture medium profoundly impacts microbial growth and secondary metabolite production. nih.govmdpi.com Statistical methods like one-factor-at-a-time (OFAT) and response surface methodology (RSM) can be used to systematically identify and optimize key components such as carbon sources (e.g., cassava starch, glycerol), nitrogen sources, and inorganic salts to maximize the yield of this compound and its derivatives. mdpi.com
Process Parameter Optimization: Beyond medium composition, physical and chemical parameters of the fermentation process, including pH, temperature, and agitation speed, must be fine-tuned to ensure optimal enzyme function and cell viability for maximum productivity. nih.gov
| Optimization Approach | Objective | Key Variables to Optimize | Reference |
|---|---|---|---|
| Host Engineering | Create an efficient and clean production background. | Selection of heterologous host (e.g., S. albus), deletion of competing pathways. | nih.govcsic.es |
| Metabolic Engineering | Increase the pool of biosynthetic precursors. | Overexpression of genes involved in acetyl-CoA and malonyl-CoA synthesis. | nih.gov |
| Medium Optimization | Enhance microbial growth and metabolite synthesis. | Carbon source type and concentration, nitrogen source, mineral salts. | nih.govmdpi.com |
| Fermentation Control | Maintain optimal conditions for biosynthesis. | pH, temperature, dissolved oxygen, agitation speed. | nih.gov |
Exploitation of Untapped Biosynthetic Potential through Genome Mining and Synthetic Genomics
Recent advances in DNA sequencing have revealed that microbial genomes contain a vast number of "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. mdpi.comjmb.or.kr These clusters represent an enormous, untapped reservoir of novel natural products. Genome mining and synthetic genomics are powerful strategies to access this hidden chemical diversity, using the known BGC for this compound as a template. mdpi.comrsc.org
Genome Mining: This approach uses bioinformatics tools like antiSMASH to scan sequenced genomes for BGCs that are homologous to the mithramycin cluster. jmb.or.krengineering.org.cn By identifying and characterizing these new aureolic acid-type clusters from diverse microorganisms, including those from unique environments like hyperalkaline springs, researchers can discover entirely new analogs with potentially unique bioactivities. rsc.orgnih.gov This strategy has already led to the discovery of new aureolic acids like metathramycin from metagenomic libraries. rsc.org
Synthetic Genomics: This emerging field involves the design and construction of new genomes or genetic pathways from scratch. wellcome.org Researchers can use the knowledge of the this compound pathway to design and synthesize novel BGCs. This could involve refactoring the entire cluster with optimized genetic parts for high-level expression or creating hybrid pathways by combining genes from the mithramycin cluster with those from other polyketide pathways. jmb.or.krwellcome.org This offers the ultimate control over the design of novel molecules. wellcome.org
| Approach | Core Principle | Potential Outcome for this compound Research | Reference |
|---|---|---|---|
| Genome Mining | Identifying homologous "cryptic" BGCs in sequenced genomes using bioinformatics. | Discovery of novel, naturally occurring aureolic acid scaffolds and tailoring enzymes. | mdpi.comrsc.orgmdpi.com |
| Synthetic Genomics | Designing and chemically synthesizing DNA to build novel organisms or pathways. | Creation of fully customized biosynthetic pathways for producing non-natural analogs and optimizing production. | wellcome.org |
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 4-Demethylpremithramycinone?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, with purification via column chromatography or HPLC. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation. Researchers should document reaction conditions (e.g., temperature, catalysts) and reagent specifications (purity, supplier) to ensure reproducibility . Stability during synthesis should be monitored using thermal gravimetric analysis (TGA) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign peaks to verify demethylation and aromatic proton environments .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (if applicable) .
- Chromatography (HPLC/UPLC) : Quantify purity (>95% is standard for biological assays) and detect degradation products .
- Spectrophotometry : UV-Vis or IR to identify functional groups (e.g., quinone moieties) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Use HPLC to monitor degradation products over time. Store samples in amber vials at -20°C under inert gas (e.g., argon) to minimize oxidation. Document batch-specific stability data in electronic lab notebooks (ELNs) for traceability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify specific functional groups (e.g., hydroxylation patterns) and compare bioactivity using standardized assays (e.g., cytotoxicity IC₅₀).
- Computational Modeling : Apply molecular docking or QSAR models to predict binding affinities to target proteins (e.g., DNA topoisomerases) .
- Data Validation : Use dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) to confirm significance (p < 0.05) .
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Animal Models : Use murine xenografts for antitumor efficacy studies. Monitor plasma concentrations via LC-MS/MS to calculate bioavailability and half-life .
- Toxicology : Conduct acute/chronic toxicity tests in rodents, measuring organ histopathology and serum biomarkers (e.g., ALT/AST for liver function) .
- Ethical Compliance : Follow institutional guidelines for humane endpoints and sample size justification .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Replication Studies : Repeat experiments under identical conditions (cell lines, incubation time) to verify results .
- Meta-Analysis : Aggregate data from multiple studies, applying funnel plots to detect publication bias .
- Methodological Transparency : Disclose assay protocols (e.g., MTT vs. resazurin assays) and cell culture conditions (e.g., hypoxia) that may influence outcomes .
Q. What strategies improve the yield and purity of this compound during isolation from natural sources?
- Methodological Answer :
- Extraction Optimization : Test solvent systems (e.g., ethyl acetate vs. methanol) and pH gradients to enhance solubility .
- Chromatography : Use preparative HPLC with C18 columns and gradient elution for high-resolution separation .
- Process Analytics : Implement in-line UV monitoring to track elution profiles and reduce impurities .
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound studies?
- Methodological Answer :
- Repositories : Deposit raw NMR spectra, chromatograms, and bioassay data in discipline-specific repositories (e.g., Chemotion, RADAR4Chem) .
- Metadata Standards : Include experimental parameters (e.g., NMR spectrometer frequency, LC column specifications) using ISA-Tab formats .
- Collaborative Tools : Use ELNs like Chemotion ELN to share protocols and datasets with peer reviewers .
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